

# Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ledaborbactam Etzadroxil |           |
| Cat. No.:            | B3324390                 | Get Quote |

This guide provides a comparative analysis of the Phase 1 clinical trial data for **Ledaborbactam Etzadroxil**, a novel oral  $\beta$ -lactamase inhibitor, focusing on its safety and pharmacokinetic (PK) profile. For context, its performance is compared against two established intravenous  $\beta$ -lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in Zavicefta®).

**Ledaborbactam etzadroxil** is a prodrug that is rapidly and extensively converted to its active form, ledaborbactam (LED).[1][2][3] It is being developed in combination with the oral cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.[1][4][5] Ledaborbactam inhibits a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler class A, C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative pathogens.[5][6]

### **Comparative Safety Profile: Phase 1 Data**

The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an investigational drug in healthy volunteers.[7][8] The safety profile of **Ledaborbactam Etzadroxil**, administered with and without ceftibuten, was assessed in two Phase 1 studies. The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Trials



| Drug<br>Combinatio<br>n                      | Dosing<br>Regimen                                                       | No. of<br>Participants | TEAE<br>Incidence                | Most<br>Common<br>TEAEs                       | Reference |
|----------------------------------------------|-------------------------------------------------------------------------|------------------------|----------------------------------|-----------------------------------------------|-----------|
| Ledaborbacta<br>m Etzadroxil<br>± Ceftibuten | Single doses<br>(100-1000<br>mg); Multiple<br>doses (75-<br>500 mg q8h) | 109                    | 82%                              | Gastrointestin<br>al disorders<br>(28%)       | [1][3]    |
| Placebo                                      | -                                                                       | 27                     | 78%                              | Gastrointestin<br>al disorders<br>(15%)       | [1][3]    |
| Meropenem/<br>Vaborbactam                    | Single and<br>multiple<br>ascending<br>doses                            | 76                     | Not specified;<br>well-tolerated | Not specified                                 | [9][10]   |
| Ceftazidime/<br>Avibactam                    | Single dose                                                             | 32 (pediatric)         | 18.8%                            | Mild to<br>moderate<br>AEs, no<br>serious AEs | [11]      |

In the **Ledaborbactam Etzadroxil** trials, TEAEs related to gastrointestinal disorders were reported more frequently in the active treatment group (28%) compared to the placebo group (15%).[1][3] For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults concluded the combination was well tolerated.[9][10] Similarly, a Phase 1 study of Zavicefta (ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[11]

# **Comparative Pharmacokinetics (PK)**

Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution, metabolism, and excretion of a drug.[7][8] **Ledaborbactam etzadroxil** demonstrated extensive conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than 2% of the active form.[1][2][3]

Table 2: Single-Dose Pharmacokinetic Parameters of β-Lactamase Inhibitors (Healthy Adults)



| Inhibitor<br>(Prodrug)                                   | Dose    | Cmax<br>(µg/mL) | AUCinf<br>(h·μg/mL) | Tmax (h)   | Reference |
|----------------------------------------------------------|---------|-----------------|---------------------|------------|-----------|
| Ledaborbacta<br>m (from<br>Ledaborbacta<br>m Etzadroxil) | 100 mg  | -               | 15.4                | 1.25 - 2.0 | [1]       |
| 1000 mg                                                  | -       | 114.0           | 1.25 - 2.0          | [1]        |           |
| Vaborbactam                                              | 1000 mg | 68.6            | 215                 | 0.5        | [10]      |
| 2000 mg                                                  | 149     | 496             | 0.5                 | [10]       |           |
| Avibactam                                                | 500 mg  | 12.3            | 28.5                | ~1.0       | [12]      |

Note: Data for different drugs are from separate studies and not from a head-to-head comparison.

Following single doses of **Ledaborbactam Etzadroxil**, the exposure (AUC) of the active ledaborbactam increased in a dose-proportional manner.[1][3]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)

| Inhibitor<br>(from<br>Prodrug)                           | Dosing<br>Regimen<br>(10 days) | AUCtau (0-<br>8h)<br>(h·μg/mL) | Terminal<br>Half-Life<br>(t½)                                       | Key Finding                                      | Reference |
|----------------------------------------------------------|--------------------------------|--------------------------------|---------------------------------------------------------------------|--------------------------------------------------|-----------|
| Ledaborbacta<br>m (from<br>Ledaborbacta<br>m Etzadroxil) | 75 mg q8h                      | 13.9                           | ~11-12 hours                                                        | Less than proportional dose increase in exposure | [1][3]    |
| 500 mg q8h                                               | 70.0                           | ~11-12 hours                   | 84% of drug<br>excreted<br>unchanged in<br>urine at<br>steady state | [1]                                              |           |



After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25 hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]

## **Experimental Protocols**

The data for **Ledaborbactam Etzadroxil** was derived from two Phase 1, randomized, double-blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov: NCT04243863 and NCT04877379).[3]

General Phase 1 Protocol for Antibacterial Agents:

- Study Design: The trials typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are randomized to receive either the active drug or a placebo.
- Dose Escalation: The SAD phase begins with a single low dose of the drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase follows, where subjects receive multiple doses over a set period (e.g., 10 days for Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated administration.[1]
- Inclusion/Exclusion Criteria: Participants are typically healthy adults (e.g., 18-55 years) with a normal body mass index and no clinically significant health issues or allergies to related drugs.[14][15]
- Pharmacokinetic Sampling: Blood and urine samples are collected at frequent, prespecified intervals before and after drug administration. These samples are analyzed to determine key PK parameters like Cmax (maximum concentration), AUC (area under the concentrationtime curve), and t½ (half-life).[7][8]
- Safety and Tolerability Monitoring: Safety is the primary endpoint. This involves continuous
  monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests
  (hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their
  severity and potential relationship to the study drug.[8]



Food Effect/Drug Interaction: Some Phase 1 studies may include cohorts to assess the effect
of food on drug absorption or to evaluate potential drug-drug interactions with a combination
agent, as was done for Ledaborbactam Etzadroxil and ceftibuten.[1]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new antibacterial agent, incorporating both single and multiple ascending dose stages.





Click to download full resolution via product page

Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of single and multiple doses of ledaborbactam etzadroxil with or without ceftibuten in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten/Ledaborbactam etzadroxil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Clinical Trials: Objectives, Safety, and Drug Development Creative Proteomics [creative-proteomics.com]
- 8. careers.iconplc.com [careers.iconplc.com]
- 9. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phase I Study Assessing the Pharmacokinetic Profile, Safety, and Tolerability of a Single Dose of Ceftazidime-Avibactam in Hospitalized Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam: A Review in the Treatment of Serious Gram-Negative Bacterial Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324390#analysis-of-phase-1-clinical-trial-data-for-ledaborbactam-etzadroxil-safety-and-pk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com